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Compound of Interest

Compound Name:
Methyl 3-(2-methylphenyl)-3-

oxopropanoate

Cat. No.: B177572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of available spectroscopic data for Methyl 3-(2-
methylphenyl)-3-oxopropanoate. Due to the limited availability of comprehensive public data

for this specific compound, this document outlines the expected spectroscopic characteristics

based on its chemical structure and provides detailed, generalized experimental protocols for

acquiring such data. This guide serves as a foundational resource for researchers engaged in

the synthesis, characterization, and application of this and related molecules.

Chemical Structure and Expected Spectroscopic
Features
Methyl 3-(2-methylphenyl)-3-oxopropanoate possesses a key structural scaffold composed

of a methyl ester, a ketone, and a 2-methylphenyl group. This arrangement dictates its

characteristic spectroscopic signatures.
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A comprehensive spectroscopic analysis would involve ¹H NMR, ¹³C NMR, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm this structure.

Quantitative Spectroscopic Data
A thorough search of public scientific databases did not yield a complete, published dataset for

Methyl 3-(2-methylphenyl)-3-oxopropanoate. Therefore, the following tables present

expected chemical shifts and absorption bands based on the analysis of structurally similar

compounds and established principles of spectroscopic interpretation. These values should be

considered predictive and require experimental verification.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.8 - 7.2 Multiplet 4H
Aromatic protons (2-

methylphenyl group)

~ 4.0 Singlet 2H
-CH₂- (methylene

protons)

~ 3.7 Singlet 3H
-OCH₃ (methyl ester

protons)

~ 2.5 Singlet 3H
Ar-CH₃ (aromatic

methyl protons)

Table 2: Predicted ¹³C NMR Data
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Chemical Shift (δ) ppm Assignment

~ 195 C=O (ketone)

~ 168 C=O (ester)

~ 138 Aromatic C (quaternary, attached to CH₃)

~ 132 - 126 Aromatic CH

~ 135 Aromatic C (quaternary, attached to C=O)

~ 52 -OCH₃ (methyl ester)

~ 45 -CH₂- (methylene)

~ 21 Ar-CH₃ (aromatic methyl)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 3000-2850 Medium C-H stretch (aliphatic)

~ 1740 Strong C=O stretch (ester)

~ 1685 Strong C=O stretch (ketone)

~ 1600, 1480 Medium-Weak C=C stretch (aromatic)

~ 1200 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data
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m/z Interpretation

192 [M]⁺ (Molecular Ion)

161 [M - OCH₃]⁺

133 [M - COOCH₃]⁺

119 [CH₃C₆H₄CO]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed, standard methodologies for the acquisition of spectroscopic data for

a compound such as Methyl 3-(2-methylphenyl)-3-oxopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane

(TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
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Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Thin Film (for oils): A drop of the neat liquid is placed between two KBr or NaCl plates.

KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder

and pressed into a thin, transparent disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-

MS) for separation and analysis of volatile compounds. Electron Ionization (EI) is a standard

ionization technique.

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

(e.g., dichloromethane, ethyl acetate).

GC-MS Analysis:

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5ms).

Ionization: As the compound elutes from the GC column, it enters the ion source of the

mass spectrometer and is ionized, typically by a 70 eV electron beam in EI mode.
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Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and

detected.

Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the complete spectroscopic

characterization of a synthesized organic compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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